tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane
CAS No.:
Cat. No.: VC13815972
Molecular Formula: C19H32BFO3Si
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H32BFO3Si |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | tert-butyl-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane |
| Standard InChI | InChI=1S/C19H32BFO3Si/c1-17(2,3)25(8,9)22-13-14-10-11-15(16(21)12-14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3 |
| Standard InChI Key | CXELIOMMYXXJFN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F |
Introduction
Chemical Structure and Molecular Properties
Structural Components
The compound’s architecture comprises three key functional groups:
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Fluorinated Benzyl Group: A benzene ring substituted with fluorine at the 3-position, enhancing electron-withdrawing effects and metabolic stability.
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Boronic Ester (1,3,2-Dioxaborolane): A cyclic boron-containing unit facilitating Suzuki-Miyaura cross-coupling reactions.
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tert-Butyldimethylsilyl Ether: A bulky silicon-based protecting group that improves solubility and steric hindrance .
The IUPAC name, tert-butyl-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane, reflects these substituents’ positions and connectivity .
Physical and Chemical Properties
Critical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 366.4 g/mol | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 5 | |
| Exact Mass | 366.2197797 Da | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F |
The compound’s boron atom adopts a trigonal planar geometry, while the silicon group imposes steric constraints that influence reaction kinetics.
Synthesis and Manufacturing
Synthetic Pathways
Although detailed protocols are proprietary, analogous boronic esters are synthesized via:
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Borylation: Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron.
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Silylation: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride.
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Fluorination: Electrophilic aromatic substitution with Selectfluor®.
Reaction Conditions and Reagents
Key reagents and conditions include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Borylation | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80°C | Install boronic ester |
| Silylation | TBSCl, imidazole, DMF, 25°C | Protect hydroxyl group |
| Fluorination | Selectfluor®, CH₃CN, 0°C to RT | Introduce fluorine substituent |
Reactions typically require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent boronic acid hydrolysis.
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and protease antagonists. Boron’s ability to form reversible bonds with biological targets (e.g., enzymes’ active sites) enhances drug efficacy, while fluorine improves blood-brain barrier penetration.
Material Science Applications
In polymer chemistry, the boronic ester moiety enables dynamic covalent bonding, facilitating self-healing materials. The silicon group further augments thermal stability, making it viable for high-performance coatings.
Biological Activity and Mechanisms
Bioavailability and Efficacy
Boron’s empty p-orbital allows covalent interactions with biomolecules, prolonging drug residence times. Fluorine’s electronegativity reduces oxidative metabolism, enhancing plasma half-life. Silicon derivatives, unlike carbon analogs, resist enzymatic degradation, improving in vivo stability.
Mechanistic Insights
In preclinical models, boron-containing compounds inhibit proteasomes by binding catalytic threonine residues. The fluorine atom’s inductive effects modulate electron density, fine-tuning target affinity.
| Parameter | Specification | Rationale |
|---|---|---|
| Storage Temperature | 2–8°C under inert gas (N₂/Ar) | Prevents boronic ester hydrolysis |
| Stability | >24 months at -20°C | Silicon group resists oxidation |
| Handling | PPE (gloves, goggles) required | Avoid dermal/ocular exposure |
Decomposition products may include boric acid and fluorinated siloxanes, necessitating fume hood use.
Recent Research and Future Directions
Current studies focus on:
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Targeted Drug Delivery: Conjugating the compound to monoclonal antibodies for site-specific boron neutron capture therapy.
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Smart Materials: Designing boronic ester-functionalized hydrogels for glucose-responsive insulin release.
Challenges include optimizing synthetic yields (>75%) and mitigating off-target effects in biological systems.
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